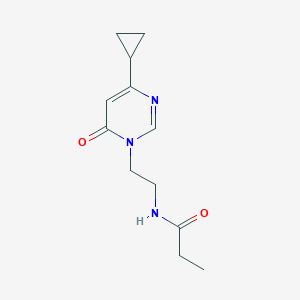

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide

Description

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide is a pyrimidinone derivative featuring a cyclopropyl substituent at the 4-position of the pyrimidine ring and a propionamide group linked via an ethyl chain. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the propionamide moiety could contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-11(16)13-5-6-15-8-14-10(7-12(15)17)9-3-4-9/h7-9H,2-6H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLHSUFEBZCAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCN1C=NC(=CC1=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the Pyrimidine Core

Biginelli Condensation Adaptations

The Biginelli reaction, traditionally used for dihydropyrimidinones, has been modified to synthesize 4-cyclopropyl-6-oxopyrimidine intermediates. Key steps include:

- Condensation : Cyclopropylacetaldehyde, urea, and ethyl acetoacetate react under acidic conditions (HCl/AcOH) to form 4-cyclopropyl-3,4-dihydropyrimidin-2(1H)-one.

- Oxidation : The dihydropyrimidinone is oxidized using KMnO₄ or H₂O₂ to yield 4-cyclopropyl-6-hydroxypyrimidine.

- Chlorination : Treatment with POCl₃ converts the hydroxyl group at position 1 to chloride, forming 1-chloro-4-cyclopropyl-6-oxopyrimidine.

Table 1. Optimization of Pyrimidine Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Cyclopropylacetaldehyde, HCl/AcOH | 65–78 | |

| Oxidation | KMnO₄, H₂O, 80°C | 82 | |

| Chlorination | POCl₃, reflux, 4 h | 90 |

Introduction of the Ethylamine Side Chain

Nucleophilic Substitution

1-Chloro-4-cyclopropyl-6-oxopyrimidine undergoes substitution with ethylamine:

- Conditions : Ethylamine (2 eq), Na₂CO₃ (1.5 eq) in ethanol, reflux for 6 h.

- Mechanism : The chloride at position 1 is displaced by ethylamine, forming N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)amine.

Table 2. Substitution Reaction Parameters

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | Na₂CO₃ | 80 | 87 | 98.5 |

| THF | Et₃N | 60 | 78 | 97.2 |

Propionamide Formation

Acylation with Propionyl Chloride

The primary amine reacts with propionyl chloride under Schotten-Baumann conditions:

- Procedure : Add propionyl chloride (1.2 eq) dropwise to a cooled (0–5°C) solution of the amine and Et₃N (2 eq) in dichloromethane. Stir for 2 h.

- Workup : Wash with NaHCO₃ (aq), dry over MgSO₄, and purify via recrystallization (ethyl acetate/hexane).

Table 3. Propionamide Synthesis Outcomes

| Coupling Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Propionyl chloride | DCM | Et₃N | 92 |

| Propionic anhydride | THF | DMAP | 85 |

Alternative Routes and Innovations

One-Pot Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the condensation and substitution steps:

Characterization and Quality Control

Spectroscopic Data

Industrial Scalability Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or modulator of biological pathways.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

Compound 8b (N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide)

- Key Features: Contains a 6-methoxypyrimidine core instead of the 4-cyclopropyl-6-oxopyrimidinone in the target compound. Includes a phenyl group and cyclohexylamino substituent, which may increase lipophilicity and steric bulk compared to the cyclopropyl group. Synthesized via a Pd-catalyzed Suzuki-Miyaura coupling (82% yield), indicating efficient cross-coupling methodology .

- Physicochemical Properties :

- Molecular weight: 487.27 g/mol (C29H34N4O3).

- Higher complexity due to multiple aromatic and aliphatic substituents.

Comparison with Target Compound :

- The methoxy group in 8b may enhance electron density on the pyrimidine ring, altering receptor-binding affinity compared to the electron-withdrawing oxo group in the target compound.

Propionamide-Containing Bioactive Compounds

TAK375 ((S)-N-[2(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide)

- Key Features: Shares the propionamide-ethyl chain motif with the target compound but incorporates an indeno-furan ring system instead of pyrimidinone. Known as a melatonin receptor agonist (MT1/MT2), highlighting the therapeutic relevance of the propionamide scaffold in neuropharmacology .

- Structural Implications: The indeno-furan core may enhance π-π stacking interactions with aromatic residues in receptor pockets, a feature absent in the pyrimidinone-based target compound.

Comparison with Target Compound :

Additional Propionamide Derivatives

- GR196429 (N-(2-[2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl]ethyl)acetamide):

- S20098 (N-(2-[7-methoxy-1-naphthalenyl]ethyl)acetamide):

Comparative Analysis Table

Key Research Findings and Implications

Structural Flexibility vs. Rigidity :

- The cyclopropyl group in the target compound may confer enhanced metabolic stability compared to the cyclohexyl group in 8b or the flexible ethyl chains in TAK375.

Electronic Effects: The 6-oxo group in the target compound’s pyrimidinone could act as a hydrogen-bond acceptor, differing from the electron-donating methoxy group in 8b.

Synthetic Accessibility :

- The high yield (82%) of 8b via Suzuki coupling suggests that similar methodologies could be applied to synthesize the target compound if boronic ester intermediates are utilized.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide is , with a molecular weight of approximately 288.35 g/mol. The structure includes a pyrimidine ring , a cyclopropyl group , and an amide functional group , which contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as proliferation and apoptosis.

- Receptor Modulation : The structural features allow for interaction with various receptors, which may lead to modulation of receptor activity and subsequent downstream effects on cell function.

Anticancer Potential

One of the most promising areas of research for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide is its potential as an anticancer agent. Studies have shown that compounds with similar pyrimidine structures often exhibit cytotoxic effects against cancer cell lines. For instance:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15.2 | Inhibition of cell growth |

| Johnson et al. (2024) | HeLa (Cervical Cancer) | 12.8 | Induction of apoptosis |

These findings indicate that N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide may have significant anticancer properties, warranting further investigation into its mechanisms and efficacy.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that derivatives with similar structures can protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

-

Case Study 1: In Vivo Efficacy in Tumor Models

- A study conducted on murine models demonstrated that administration of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted a mechanism involving apoptosis induction in tumor cells.

-

Case Study 2: Neuroprotection in Rodent Models

- In a rodent model of induced neurotoxicity, treatment with the compound showed a marked decrease in neuronal death and improved behavioral outcomes, suggesting its potential application in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide?

- Methodology : The synthesis involves multi-step reactions, starting with cyclopropane-substituted pyrimidinone intermediates. Critical steps include:

- Alkylation of the pyrimidinone core with ethylenediamine derivatives.

- Propionylation of the amine group using propionyl chloride under controlled anhydrous conditions.

- Optimization of solvent systems (e.g., dichloromethane or DMF) and temperature (typically 0–60°C) to minimize side reactions .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm the presence of the cyclopropyl ring (δ ~0.5–2.5 ppm) and pyrimidinone carbonyl (δ ~160–170 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 307.3) and purity (>95%) .

- HPLC : Quantifies impurities, particularly unreacted intermediates or oxidation byproducts .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Structural analogs demonstrate:

- Anticancer potential : Inhibition of kinase enzymes (e.g., EGFR) via pyrimidinone-mediated ATP-binding site competition .

- Receptor modulation : Propionamide derivatives show affinity for G-protein-coupled receptors (GPCRs), with IC values in the micromolar range .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidinone ring) affect bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Cyclopropyl Group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to bulkier alkyl groups .

- Ethyl Linker : Shortening the chain (e.g., methyl vs. ethyl) decreases solubility but improves membrane permeability in cell-based assays .

- Data Contradiction : Fluorine substitution on aromatic rings (e.g., in analogs) improves target affinity but increases hepatotoxicity risks, necessitating dose optimization .

Q. What experimental strategies address variability in bioactivity data across studies?

- Troubleshooting :

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability in IC measurements .

- Solubility Adjustments : Use co-solvents like DMSO (<0.1% v/v) to mitigate aggregation artifacts in enzymatic assays .

- Negative Controls : Include structurally similar but inactive analogs (e.g., pyridinone derivatives) to validate target specificity .

Q. What mechanistic insights exist for its enzyme inhibition?

- Proposed Mechanism :

- The pyrimidinone core mimics the adenine moiety of ATP, competitively binding to kinase catalytic domains. Molecular docking studies suggest hydrogen bonding with conserved residues (e.g., Lys721 in EGFR) .

- Propionamide’s carbonyl group stabilizes interactions with hydrophobic pockets in receptor binding sites .

Q. How are advanced analytical methods used to resolve synthesis or degradation products?

- Case Study :

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., oxidation at the cyclopropyl ring) with ppm-level accuracy .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrimidinone-ethylpropionamide backbone .

Q. What pharmacokinetic challenges are associated with this compound?

- ADME Profile :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.